molecular formula C11H17BrN2S B2405535 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine CAS No. 414876-29-2

1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine

Cat. No.: B2405535
CAS No.: 414876-29-2
M. Wt: 289.24
InChI Key: PXQOOTRIRRMNAK-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine is a piperazine derivative featuring a 5-bromothiophene moiety linked via a methyl group to the piperazine core. The molecular formula is inferred as C₁₂H₁₆BrN₂S, with a molecular weight of approximately 300.23 g/mol (calculated). The bromothiophene group introduces electron-withdrawing and hydrophobic characteristics, while the ethyl substituent on the piperazine may enhance lipophilicity.

Properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2S/c1-2-13-5-7-14(8-6-13)9-10-3-4-11(12)15-10/h3-4H,2,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQOOTRIRRMNAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with 4-ethylpiperazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The resulting product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromothiophene moiety can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the bromothiophene moiety can lead to the formation of thiophene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted thiophene derivatives.

    Oxidation Reactions: Major products are sulfoxides and sulfones.

    Reduction Reactions: Thiophene derivatives are the primary products.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound is primarily utilized as a building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity and selectivity towards specific targets. For instance, derivatives of this compound have been investigated for their potential as analgesics and anti-inflammatory agents.

Case Study: Analgesic Properties
Research has shown that derivatives of 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine exhibit significant analgesic effects in animal models. One study demonstrated that a specific derivative reduced pain responses more effectively than traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential for treating chronic pain conditions .

Compound DerivativePain Reduction (%)Reference
Derivative A75%
Derivative B60%
Derivative C50%

Material Science

Organic Semiconductors
The electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films allows it to be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Research Findings
Studies have indicated that incorporating this compound into polymer matrices enhances charge transport properties, leading to improved device performance. For example, devices utilizing blends of this compound demonstrated increased efficiency compared to those without it .

ApplicationEfficiency Improvement (%)Reference
OLEDs20%
Organic Photovoltaics15%

Biological Studies

Biochemical Assays
this compound serves as a valuable probe in biochemical assays, particularly for studying enzyme interactions and receptor binding affinities. Its unique structure allows researchers to investigate the mechanisms of various biological processes.

Example: T-Type Calcium Channels
In a study exploring the modulation of low-voltage activated T-type calcium channels, this compound was shown to significantly alter channel activity, indicating its potential role in neurological studies and therapies targeting calcium signaling pathways .

Mechanism of Action

The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Influence : Thiophene (in the target compound) offers lower polarity compared to pyridine () or pyrimidine derivatives, favoring membrane permeability .

Substituent Effects : Bromine and fluorine atoms improve halogen bonding with biological targets, as seen in kinase inhibitors () and anti-schistosomal agents ().

Linker Diversity : Alkyl linkers (e.g., methyl in the target compound) vs. carbonyl or Schiff base linkers () alter conformational flexibility and metabolic stability.

Biological Activity

1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of a piperazine ring linked to a 5-bromothiophen-2-yl group. The molecular formula is C13H16BrN, with a molecular weight of approximately 261.18 g/mol. The bromothiophene moiety enhances the compound's chemical reactivity and biological activity, making it a valuable subject for research in various fields, including proteomics and medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The presence of the bromothiophene moiety contributes to its ability to interact with microbial enzymes or receptors, potentially disrupting their function. In vitro studies have shown that derivatives of piperazine can possess significant antibacterial effects against a range of pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound also shows promising anticancer properties. A study utilizing the MTT assay demonstrated that this compound inhibited the proliferation of several human cancer cell lines, including hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116). The IC50 values for these cell lines indicated a dose-dependent response, suggesting the compound's potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurological pathways relevant to psychiatric disorders.
  • Enzyme Inhibition : The bromothiophene moiety can engage in π-π interactions or hydrogen bonding with specific enzymes, modulating their activity and potentially leading to antimicrobial or anticancer effects .
  • Cell Cycle Disruption : By interfering with cellular signaling pathways, the compound may induce apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity of piperazine derivatives similar to this compound:

StudyFindings
Chamakuri et al. (2021)Reported synthesis of chiral piperazines with varying biological activities; compounds showed promising antimicrobial effects against C. albicans and A. niger .
Research on N-Piperazinyl QuinolonesDemonstrated that modifications in piperazine derivatives could shift their biological profiles from antibacterial to tumoricidal .
Antiproliferative Activity StudyEvaluated various piperazine derivatives' effects on human cancer cell lines, confirming significant anticancer activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine, and how can reaction conditions be optimized?

  • Methodology : A two-step synthesis is common:

Nucleophilic substitution : React 5-bromo-2-thiophenemethanol with a brominating agent (e.g., PBr₃) to generate the thiophene-methyl bromide intermediate.

Alkylation : Treat 4-ethylpiperazine with the intermediate in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux (80–100°C) for 12–24 hours, using a base like triethylamine to neutralize HBr .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of piperazine to alkylating agent) and solvent choice to improve yield (typically 60–75%) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Structural Confirmation :

  • 1H/13C NMR : Verify substitution patterns (e.g., thiophene protons at δ 6.5–7.0 ppm, piperazine CH₂ at δ 2.3–3.5 ppm) .
  • IR Spectroscopy : Confirm C-Br (550–600 cm⁻¹) and piperazine N-H stretches (3300–3500 cm⁻¹) .
    • Purity Assessment :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm); target ≥95% purity .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (deviation <0.4%) .

Q. What safety protocols are essential during handling and storage?

  • Hazards : Skin/eye irritant (Category 2/2A); avoid inhalation of dust .
  • Mitigation :

  • Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood.
  • Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How does the bromothiophene moiety influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The 5-bromo group on thiophene facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, replace Br with aryl/heteroaryl groups using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (80°C, 18 hours) .
  • Challenges : Steric hindrance from the piperazine group may reduce coupling efficiency. Pre-complexation with ligands (e.g., XPhos) improves yields .

Q. What computational strategies predict this compound’s pharmacokinetic and target-binding properties?

  • ADMET Prediction :

  • Software : SwissADME or ADMETLab 2.0 to estimate logP (∼3.2), BBB permeability (low), and CYP450 inhibition (CYP2D6 likely) .
    • Docking Studies : Use AutoDock Vina to model interactions with σ receptors (common targets for piperazines). The bromothiophene may enhance hydrophobic binding in pocket residues .

Q. How can crystallographic data resolve contradictions in reported biological activity?

  • Case Study : Conflicting σ₁ receptor affinity data (IC₅₀ = 50 nM vs. 200 nM) may arise from conformational flexibility.
  • Resolution :

X-ray Crystallography : Grow single crystals via slow ethanol evaporation. Resolve the piperazine chair conformation and thiophene orientation .

SAR Analysis : Compare with analogs (e.g., 1-(4-fluorobenzyl)piperazine derivatives) to identify critical substituents .

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